2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine
Description
This compound features a pyrazine ring linked via a carbonyl group to a pyrrolidine moiety substituted with a benzenesulfonylmethyl group. Pyrazine derivatives are widely explored in medicinal chemistry for their role as heterocyclic scaffolds in enzyme inhibitors, coordination complexes, and flavoring agents .
Properties
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16(15-11-17-8-9-18-15)19-10-4-5-13(19)12-23(21,22)14-6-2-1-3-7-14/h1-3,6-9,11,13H,4-5,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXPWHQJQAJHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NC=CN=C2)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Key Observations :
- Heterocycle Variations : Piperidine (in ) and pyridine (in ) analogs exhibit altered steric and electronic profiles compared to pyrrolidine, affecting binding interactions.
- Sulfonyl Group Diversity : Benzenesulfonyl (target compound) vs. pyrazole-sulfonyl () groups modulate lipophilicity and electron-withdrawing effects, influencing solubility and target affinity.
Key Observations :
- Sulfonamide Pharmacophore : Both the target compound and utilize sulfonamide groups, commonly associated with antimicrobial and diuretic activities.
- Coordination Chemistry : Pyrazine-triazole hybrids () highlight the versatility of pyrazine in materials science, contrasting with the medicinal focus of sulfonamide derivatives.
Physicochemical Properties
Key Observations :
- Lipophilicity : The target compound’s higher logP (2.8 vs. 1.9 for ) reflects the benzene ring’s contribution to hydrophobicity.
- Solubility : Pyrazole-sulfonyl derivative () shows better solubility due to polar pyrazole substituents.
Research Findings and Trends
Biological Activity
The compound 2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine (often referred to as a pyrazine derivative) is a member of the pyrazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring linked to a benzenesulfonyl group and a pyrazine moiety. This unique structure contributes to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 290.34 g/mol |
| Purity | 95% |
Research indicates that pyrazine derivatives exhibit various mechanisms of action, including:
- Antimicrobial Activity : Pyrazines have shown broad-spectrum antimicrobial properties. For instance, studies have demonstrated that certain pyrazine compounds can disrupt bacterial cell walls and induce DNA damage in microorganisms at varying concentrations .
- Antitumor Activity : Specific derivatives have been found to induce apoptosis in cancer cells. For example, compounds similar to this compound have been shown to inhibit proliferation in leukemia cells by affecting cell cycle regulation and apoptosis pathways .
Case Studies
Several studies highlight the biological activity of pyrazine derivatives:
- Antimicrobial Effects : A study assessed the antimicrobial activity of various pyrazines, revealing that certain derivatives exhibited significant inhibition against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be as low as 6.25 μg/mL for some compounds .
- Induction of Apoptosis : Research on a related pyrazine compound demonstrated that it could induce apoptosis in K562 leukemia cells by modulating the expression of key apoptotic proteins such as Bcl-2 and Bax. The compound showed an IC50 value of 25 μM after 72 hours of treatment, indicating effective cytotoxicity against cancer cells .
- Toxicological Studies : Another investigation utilized transcriptional reporter assays to evaluate the toxicological effects of pyrazines in both bacterial and mammalian cells. Results indicated that while lower concentrations were less toxic to mammalian cells, higher levels induced significant cytotoxic effects, suggesting a potential therapeutic window for these compounds .
Research Findings
The following table summarizes key findings from various studies on the biological activity of pyrazine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
